4-(Ethylthio)toluene
Overview
Description
4-(Ethylthio)toluene, also known as 4-ethylmercaptobenzene, is an organic compound with a sulfur atom in the 4-position of its benzene ring. It is a colorless liquid with a sweet, pungent odor, and is used in a variety of applications, ranging from industrial solvents to pharmaceuticals. This compound is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. It has also been studied for its potential applications in medicine, as a potential anti-cancer agent.
Scientific Research Applications
Detection and Analysis Techniques
- The gas-phase produced ethyl parathion and toluene 2,4-diisocyanate were determined using a combination of ion mobility spectrometry, gas chromatography, and liquid chromatography, showcasing the substance's role in the analysis of volatile organic compounds (Nousiainen et al., 2007).
Material Science and Polymer Studies
- Investigations into the electrochemical and electrochromic behavior of poly(3,4-ethylenedioxythiophene) in various supporting electrolytes revealed insights into the material properties relevant to 4-(Ethylthio)toluene derivatives (Lakshmi et al., 2013).
- Hybrid films consisting of reduced graphene oxide and poly(3,4-ethylenedioxythiophene):p-toluene sulfonate demonstrated significant electrical conductivity, suggesting applications in organic transparent electrodes (Lee et al., 2014).
Catalysis and Chemical Synthesis
- The catalytic properties of this compound derivatives were examined in the context of ethylene copolymerization, emphasizing the substance's role in polymer chemistry and industrial applications (Parisi et al., 2017).
- Optimal conditions for toluene alkylation by ethanol using zeolite catalysts were described, demonstrating the substance's utility in petrochemical synthesis (Villarreal et al., 2002).
Safety and Hazards
The safety data sheet for toluene, a similar compound, indicates that it is highly flammable and may be fatal if swallowed and enters airways . It can cause skin irritation, serious eye irritation, drowsiness, dizziness, and is suspected of damaging the unborn child . It may also cause damage to organs through prolonged or repeated exposure .
Mechanism of Action
Target of Action
4-(Ethylthio)toluene, also known as 4-Ethyltoluene, is an organic compound with the formula CH3C6H4C2H5 . It is one of three isomers of ethyltoluene Toluene, a structurally similar compound, is known to be a pollutant that is dangerous to the environment and human health .
Mode of Action
It is known that ethyltoluene is produced by the ethylation of toluene . This process involves the addition of an ethyl group to the toluene molecule . The resulting compound, 4-Ethyltoluene, can then be subjected to dehydrogenation to give 4-vinyltoluene .
Biochemical Pathways
Toluene degradation is accomplished through several metabolic routes such as toluene 3-monooxygenase (T3MO), toluene 2-monooxygenase (T2MO), toluene 4-monooxygenase (T4MO), toluene methyl monooxygenase (TOL), toluene dioxygenase (Tod), and meta- and ortho-ring fission pathways .
Pharmacokinetics
The pharmacokinetics of structurally similar compounds like benzene and toluene have been studied . These studies have shown that these compounds are eliminated from the body through a series of exponential decay processes .
Result of Action
It is known that toluene and its derivatives can be transformed into less toxic molecules through biodegradation .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degradation of toluene is known to be influenced by factors such as morphology and structure, preparation methods, specific surface area, relative humidity, and coke formation .
properties
IUPAC Name |
1-ethylsulfanyl-4-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-3-10-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TXMFDSUMJLQLGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10211241 | |
Record name | Benzene, 1-(ethylthio)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
622-63-9 | |
Record name | Benzene, 1-(ethylthio)-4-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Ethylthio)toluene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6260 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzene, 1-(ethylthio)-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10211241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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